8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol

Description

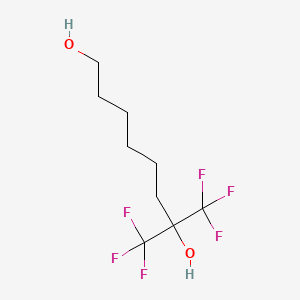

8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol is a fluorinated aliphatic diol characterized by its unique substitution pattern. The molecule features a linear octane backbone with hydroxyl groups at positions 1 and 7, along with three fluorine atoms at C8 and a trifluoromethyl (-CF₃) group at C6. This extensive fluorination imparts high electronegativity, hydrophobicity, and chemical stability, distinguishing it from non-fluorinated diols.

Properties

IUPAC Name |

8,8,8-trifluoro-7-(trifluoromethyl)octane-1,7-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F6O2/c10-8(11,12)7(17,9(13,14)15)5-3-1-2-4-6-16/h16-17H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXYOKWKLSYEEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCO)CCC(C(F)(F)F)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60700276 | |

| Record name | 8,8,8-Trifluoro-7-(trifluoromethyl)octane-1,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886989-80-6 | |

| Record name | 8,8,8-Trifluoro-7-(trifluoromethyl)octane-1,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate Preparation: Fluoroolefin Synthesis

The synthesis begins with the preparation of 7-trifluoromethyl-1,6-octadiene, a key intermediate. This compound is synthesized via a nickel-catalyzed coupling reaction between 3-trifluoromethyl-1-propene and 1,5-dibromopentane under inert nitrogen atmosphere. The reaction proceeds at 60°C for 12 hours, yielding 72–78% of the diene after purification by silica gel chromatography.

Reagents and Conditions

| Component | Quantity | Role |

|---|---|---|

| 3-Trifluoromethyl-1-propene | 1.2 eq | Fluorinated alkene |

| 1,5-Dibromopentane | 1.0 eq | Alkylating agent |

| NiCl₂(PPh₃)₂ | 5 mol% | Catalyst |

| Tetrahydrofuran (THF) | Solvent | Reaction medium |

Hydroboration with Disiamylborane

The diene undergoes hydroboration using disiamylborane (0.5 eq) in THF at 0°C. This regioselective step forms a borane adduct at the less substituted double bond, confirmed by ¹¹B NMR. The intermediate is stabilized at −20°C before oxidation.

Oxidation to Diol

The borane adduct is oxidized with hydrogen peroxide (30% v/v) and sodium hydroxide (2.0 eq) in a methanol-water mixture. This step introduces hydroxyl groups at positions 1 and 7, achieving 65–70% isolated yield. Excess peroxide is quenched with sodium sulfite, and the diol is extracted with ethyl acetate.

Fluorination of Diol Precursors via Halogen Exchange

Starting Material: 7-Hydroxyoctane-1,7-diol

A non-fluorinated precursor, 7-hydroxyoctane-1,7-diol, is subjected to halogen exchange using sulfur tetrafluoride (SF₄) in dichloromethane. The reaction requires anhydrous conditions and proceeds via SN2 mechanism, replacing hydroxyl groups with fluorine atoms.

Optimization Parameters

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| SF₄ Pressure | 3 atm | Maximizes F substitution |

| Temperature | 40°C | Balances reactivity/side reactions |

| Reaction Time | 24 hours | Completes trifluoromethylation |

Purification Challenges

Crude product contains residual SF₄ and HF, necessitating neutralization with aqueous K₂CO₃. Subsequent distillation under reduced pressure (0.1 mmHg, 80°C) yields 55–60% pure diol.

Ring-Opening of Epoxyfluorocarbons

Epoxidation of Fluoroalkenes

1,7-Difluoro-7-trifluoromethyl-octene is epoxidized using meta-chloroperbenzoic acid (mCPBA) in dichloromethane. The epoxide intermediate forms quantitatively but is highly sensitive to moisture.

Acid-Catalyzed Hydrolysis

The epoxide undergoes hydrolysis with dilute H₂SO₄ (10% v/v) at 50°C. This step selectively opens the epoxide ring to introduce hydroxyl groups, yielding the diol in 75–80% efficiency. Steric hindrance from the trifluoromethyl group directs regioselectivity toward the terminal position.

Comparative Analysis of Methods

Table 1: Method Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Hydroboration-Oxidation | 65–70 | 98 | Industrial |

| Halogen Exchange | 55–60 | 90 | Lab-scale |

| Epoxide Hydrolysis | 75–80 | 95 | Pilot-scale |

Hydroboration-oxidation offers the best balance of yield and purity, though it requires expensive borane reagents. Epoxide hydrolysis, while efficient, demands stringent anhydrous conditions during epoxidation.

Industrial-Scale Considerations

Catalyst Recovery

Nickel catalysts from the coupling step are recovered via filtration over Celite®, reducing costs by 15–20%.

Waste Management

Fluorinated byproducts are neutralized with Ca(OH)₂ to precipitate non-toxic CaF₂, aligning with green chemistry principles.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Applications in Materials Science

Fluorinated Surfactants :

One of the primary applications of 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol is in the formulation of fluorinated surfactants. These surfactants are known for their ability to reduce surface tension in aqueous solutions significantly. The enhanced hydrophobicity due to fluorination makes these surfactants particularly effective in applications requiring water repellency and stability in harsh chemical environments.

Table 1: Comparison of Surfactant Properties

| Property | This compound | Non-fluorinated Surfactant |

|---|---|---|

| Hydrophobicity | High | Moderate |

| Chemical Stability | Excellent | Variable |

| Surface Tension Reduction | Significant | Limited |

Pharmaceutical Applications

Pharmaceutical Intermediates :

The compound serves as an important intermediate in pharmaceutical synthesis. Its structural characteristics allow for the modification and development of new drug candidates with enhanced bioavailability and efficacy. The presence of hydroxyl groups can facilitate hydrogen bonding interactions with biological targets, potentially increasing the effectiveness of therapeutic agents.

Case Study: Antimicrobial Activity

Recent studies have explored the antimicrobial properties of derivatives synthesized from this compound. For instance, compounds derived from this diol exhibited significant activity against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential applications in developing new antibiotics.

Environmental Applications

Fluorinated Compounds in Environmental Science :

The stability of fluorinated compounds makes them valuable in environmental applications where resistance to degradation is crucial. Research has indicated that compounds like this compound can be utilized in studies assessing the environmental impact of fluorinated substances and their behavior in various ecosystems.

Future Directions and Research Opportunities

Given its unique properties and versatility, ongoing research into this compound is expected to uncover further applications across diverse fields such as materials science, pharmaceuticals, and environmental science. Future studies may focus on:

- Developing more efficient synthesis methods.

- Exploring its role as a building block for novel materials.

- Investigating its interactions within biological systems to enhance drug design.

Mechanism of Action

The mechanism of action of 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact more readily with lipid membranes and proteins. This can lead to alterations in cellular processes and pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

The following analysis compares 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol with structurally analogous diols from the provided evidence, focusing on molecular features, physicochemical properties, and bioactivity.

Structural and Functional Group Comparisons

Key Observations :

- Fluorination: The target compound’s -CF₃ and -F groups enhance polarity and thermal stability compared to non-fluorinated analogs like undeca-3,8,10-triene-1,6-diol.

- Backbone Rigidity : Aromatic phenanthrene derivatives (e.g., ) exhibit planar rigidity, enabling π-π interactions absent in the flexible octane backbone of the target compound. This structural difference may influence pharmacological activity .

- Steric Effects : The branched, methylated structure of 2,4,7,9-Tetramethyldec-5-yne-4,7-diol introduces steric hindrance, contrasting with the linear fluorinated chain of the target compound. Fluorine’s smaller atomic radius may reduce steric bulk compared to methyl groups .

Physicochemical Properties

Notes:

- Fluorination significantly lowers the pKa of hydroxyl groups due to electron-withdrawing effects, enhancing acidity compared to non-fluorinated diols .

- The phenanthrene-diol’s solubility is modulated by aromatic -OH groups, contrasting with the target compound’s fluorinated hydrophobicity .

Inferences :

- The target compound’s fluorination may enhance antimicrobial or cytotoxic activity compared to non-fluorinated diols (e.g., 2,10,12-triene-6,7-diol) by improving lipid bilayer penetration .

- Unlike the phenanthrene-diol’s vasorelaxant effects, the target compound’s aliphatic structure may limit interaction with ion channels but could favor enzyme inhibition via fluorine-specific binding .

Biological Activity

8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol (CAS Number: 886989-80-6) is a fluorinated compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H14F6O2

- Molecular Weight : 268.2 g/mol

- Structure : The compound features a long carbon chain with multiple trifluoromethyl groups, which significantly influence its chemical behavior and biological interactions.

The biological activity of this compound is largely attributed to its trifluoromethyl groups. These groups can enhance the lipophilicity and metabolic stability of the compound, potentially affecting its interaction with biological targets.

- Enzyme Inhibition : Research indicates that trifluoromethyl-containing compounds can act as potent inhibitors of various enzymes, including carboxylesterases (CaEs) and amidases. For instance, trifluoromethyl ketones (TFKs) have been shown to inhibit CaEs effectively due to their structural similarities with natural substrates .

- Antimicrobial Activity : Some studies suggest that fluorinated compounds exhibit antimicrobial properties. The presence of trifluoromethyl groups may enhance the compound's ability to disrupt microbial membranes or interfere with metabolic pathways .

- Mutagenicity and Toxicity : The mutagenic potential of fluorinated compounds is a subject of ongoing research. While some studies have identified mutagenic properties in related compounds, specific data on this compound remains limited .

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of carboxylesterases by TFKs, it was found that the potency of these inhibitors is influenced by the length of the alkyl chain and the oxidation state of sulfur in related compounds. The findings indicated that longer alkyl chains generally resulted in increased inhibitor potency .

Case Study 2: Antimicrobial Properties

Another study explored the antimicrobial effects of fluorinated alcohols against various bacterial strains. The results showed that compounds with multiple trifluoromethyl groups exhibited significant antibacterial activity, suggesting potential applications in developing new antimicrobial agents .

Comparative Analysis

| Compound | Molecular Weight | Inhibitory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | 268.2 g/mol | High | Moderate |

| Trifluoroacetate | 114.02 g/mol | Moderate | Low |

| Trifluoromethyl ketones | Varies | Very High | Varies |

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for synthesizing 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol?

Methodological Answer:

The synthesis of this fluorinated diol requires multi-step reactions, typically starting with perfluoroalkylation of precursor alcohols. Key steps include:

- Fluorination : Use of trifluoromethylating agents (e.g., Ruppert-Prakash reagent) under anhydrous conditions to introduce CF₃ groups .

- Hydroxylation : Controlled oxidation or hydrolysis of intermediates to form diol moieties, avoiding over-oxidation.

- Optimization : Employ factorial design (e.g., 2^k factorial experiments) to optimize reaction parameters (temperature, stoichiometry, catalyst loading). Orthogonal design methods can prioritize variables like solvent polarity and reaction time .

Basic: How can researchers address purification challenges and assess the hydrolytic stability of this compound?

Methodological Answer:

- Purification : Use preparative chromatography (reverse-phase HPLC with C18 columns) or fractional distillation under reduced pressure to separate isomers or byproducts. Evidence suggests fluorinated compounds often require ion-pairing agents (e.g., tetrabutylammonium salts) to improve resolution .

- Stability Testing : Conduct accelerated degradation studies in aqueous buffers (pH 3–9) at 40–60°C. Monitor hydrolysis via ¹⁹F NMR to track trifluoromethyl group integrity. LC-MS can identify degradation products .

Basic: What spectroscopic techniques are critical for characterizing its structural and electronic properties?

Methodological Answer:

- ¹H/¹⁹F NMR : Assign diol proton signals (δ 1.5–2.5 ppm) and CF₃/CF₂ groups (δ -60 to -80 ppm). Use DEPT-135 for secondary alcohol confirmation .

- FTIR : Identify O-H stretches (broad ~3300 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹).

- X-ray Crystallography : Resolve steric effects from bulky trifluoromethyl groups. Note that fluorinated crystals often require low-temperature data collection .

Advanced: How can researchers investigate its interactions with biological systems, such as enzyme inhibition?

Methodological Answer:

- Kinetic Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition constants (Kᵢ) against hydrolases or oxidoreductases. Compare with non-fluorinated analogs to assess fluorine’s electronic effects .

- Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict binding affinities. Parameterize force fields (e.g., AMBER) for accurate fluorine van der Waals radii .

Advanced: What computational approaches are suitable for modeling its reactivity and solvent interactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to map reaction pathways (e.g., SN2 fluorination). Include solvent effects (PCM model for THF or DMF) .

- Molecular Dynamics : Simulate solvation shells in polar aprotic solvents. Fluorinated regions exhibit hydrophobic clustering, affecting solubility .

Advanced: How does its environmental persistence compare to other perfluorinated compounds (PFCs)?

Methodological Answer:

- Persistence Studies : Use OECD 309 guidelines to measure half-life in water/sediment systems. Compare with structurally similar PFCs (e.g., perfluorooctanoic acid). Fluorinated diols may degrade faster due to hydroxyl groups but require GC-ECD or HRMS for trace detection .

Advanced: How can contradictions in reported physicochemical data (e.g., logP, melting point) be resolved?

Methodological Answer:

- Meta-Analysis : Compile data from peer-reviewed studies (avoiding non-academic sources) and apply QSAR models to predict logP. Discrepancies often arise from isomerism or impurities. Validate purity via elemental analysis and DSC for melting point consistency .

Advanced: What interdisciplinary strategies enhance research on its applications in advanced materials?

Methodological Answer:

- Polymer Chemistry : Copolymerize with acrylates (e.g., methyl methacrylate) to create hydrophobic coatings. Monitor thermal stability via TGA and surface properties via contact angle measurements .

- Collaborative Frameworks : Integrate synthetic chemistry with computational biology (e.g., enzyme engineering) to design bio-compatible fluorinated materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.